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3-Methyl-3-propylpentane-1,5-diol - 102439-64-5

3-Methyl-3-propylpentane-1,5-diol

Catalog Number: EVT-14459919
CAS Number: 102439-64-5
Molecular Formula: C9H20O2
Molecular Weight: 160.25 g/mol
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Product Introduction

Overview

3-Methyl-3-propylpentane-1,5-diol is an organic compound characterized by the presence of two hydroxyl functional groups (-OH) on a branched alkane structure. Its molecular formula is C9H20O2C_9H_{20}O_2, and it is classified as a diol due to the presence of two hydroxyl groups. The compound is significant in various chemical processes and applications, particularly in the production of polymers.

Source and Classification

The compound is sourced through synthetic methods that involve the reaction of simpler organic compounds. It falls under the classification of diols, which are compounds containing two hydroxyl groups. The unique structure of 3-methyl-3-propylpentane-1,5-diol, with methyl and propyl substituents on a pentane backbone, contributes to its distinct chemical properties and potential applications in various fields such as chemistry and industry.

Synthesis Analysis

Methods

The synthesis of 3-methyl-3-propylpentane-1,5-diol can be achieved through several methods:

Technical Details

The hydroformylation reaction typically requires specific conditions:

  • Temperature: Elevated temperatures (typically above 100°C).
  • Pressure: Superatmospheric pressure to facilitate the reaction.
  • Catalysts: Rhodium complexes are commonly used for their efficiency in promoting hydroformylation reactions.
Molecular Structure Analysis

Data

  • Molecular Formula: C9H20O2C_9H_{20}O_2
  • Molecular Weight: 160.254 g/mol
  • CAS Number: 102439-64-5
  • InChI Key: Not provided in the sources but can be derived from its structure.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 3-methyl-3-propylpentane-1,5-diol include:

  1. Hydrogenation Reactions: The compound can undergo hydrogenation to convert double bonds into single bonds or to reduce other functional groups.
  2. Polymerization: It serves as a monomer or intermediate in the synthesis of polyurethanes and polyesters.

Technical Details

Hydrogenation typically requires catalysts such as Raney nickel or rhodium-based catalysts under controlled conditions to ensure high yields and purity of the final product .

Mechanism of Action

Process

The mechanism for synthesizing 3-methyl-3-propylpentane-1,5-diol primarily involves:

  1. Hydroformylation: The addition of carbon monoxide and hydrogen to form an aldehyde intermediate.
  2. Hydrogenation: The reduction of this intermediate to form the final diol product.

Data

The efficiency of these reactions can be influenced by factors such as:

  • Catalyst type and concentration.
  • Reaction temperature and pressure.

These parameters must be optimized to maximize yield and minimize by-products during synthesis.

Physical and Chemical Properties Analysis

Physical Properties

While specific data on density and boiling point were not provided in the sources, general properties of similar compounds suggest:

  • Appearance: Likely a colorless liquid or solid depending on purity.

Chemical Properties

Key chemical properties include:

  • Solubility: Typically soluble in polar solvents due to the presence of hydroxyl groups.
  • Reactivity: Can participate in esterification reactions and serve as a building block for more complex molecules.
Applications

3-Methyl-3-propylpentane-1,5-diol has several scientific uses:

  1. Polymer Production: It is utilized as a raw material for synthesizing polyurethanes and polyesters, which are important in various industrial applications .
  2. Chemical Intermediates: Acts as an intermediate in organic synthesis for producing other complex molecules.
Synthesis Methodologies and Reaction Engineering

Hydroformylation and Hydrogenation Pathways in Diol Synthesis

The industrial synthesis of 3-methyl-3-propylpentane-1,5-diol (C9H20O2) primarily follows a tandem hydroformylation-hydrogenation strategy starting from unsaturated precursors. This multistep process begins with isoprenol (3-methyl-3-buten-1-ol) as the key feedstock, which undergoes hydroformylation under syngas (CO/H2) atmosphere. Under optimized conditions, isoprenol converts to the dialdehyde intermediate 4-methyl-4-formyl-tetrahydropyran-2-ol with high regioselectivity [6] [7]. This critical cyclization occurs spontaneously due to the aldehyde group's interaction with the hydroxyl functionality, forming a stable cyclic hemiacetal intermediate [6].

The subsequent hydrogenation step requires precise control to avoid undesirable side reactions. Catalytic hydrogenation at elevated pressures (100-300 atm) and temperatures (100-150°C) reduces both the formyl group and the cyclic acetal linkage, yielding the target diol with the characteristic gem-dimethyl substitution pattern [2] [7]. This pathway offers significant advantages over traditional methods, including higher atom economy (≈85%) and reduced step count compared to earlier routes involving β-methylglutaraldehyde hydrogenation . However, the cyclic intermediate necessitates careful handling due to its sensitivity toward acidic conditions, which can trigger polymerization or fragmentation side reactions [7].

Table 1: Key Intermediates in 3-Methyl-3-propylpentane-1,5-diol Synthesis

PrecursorIntermediateConversion (%)Key Reaction Conditions
Isoprenol4-Methyl-4-formyl-tetrahydropyran-2-ol92-9580-100°C, 100-150 atm CO/H₂ (1:1), Rh catalyst
Cyclic hemiacetal3-Methyl-3-propylpentane-1,5-diol88-90120-140°C, 200-300 atm H₂, Ni/Rh catalysts

Catalytic Systems for Selective Diol Production

Catalyst selection critically governs both efficiency and selectivity in diol synthesis. Rhodium-phosphine complexes demonstrate superior performance in the hydroformylation step, particularly when modified with bulky tertiary phosphines (triphenylphosphine or tricyclohexylphosphine). These ligands promote regioselectivities exceeding 90% toward the desired branched aldehyde intermediate while suppressing linear byproducts [6] [7]. The rhodium concentration, typically maintained at 200-500 ppm, balances activity against metal costs, with catalyst recovery achieved through acidification and extraction [7].

For hydrogenation, heterogeneous catalysts dominate industrial processes. Raney nickel, especially variants doped with 5-10% molybdenum, achieves near-quantitative reduction of the cyclic hemiacetal at 150-170°C and 250-300 atm H₂ pressure [3] . Molybdenum doping mitigates nickel-catalyzed decarbonylation, a major side reaction that generates CO and fragmented alcohols [3]. Alternatively, supported rhodium catalysts (e.g., Rh/Al₂O₃) operate effectively at lower pressures (50-100 atm) but face economic constraints due to rhodium's high cost and susceptibility to sulfur poisoning [6].

Table 2: Catalyst Performance Comparison for Diol Synthesis

Catalyst TypeReaction PhaseTemperature (°C)Pressure (atm)Selectivity (%)Key Advantage
RhH(CO)(PPh₃)₃Hydroformylation80-100100-15090-92High regioselectivity
Raney Ni-MoHydrogenation150-170250-30095-97Cost-effective, robust
Rh/Al₂O₃Hydrogenation100-12050-10093-95Lower pressure operation

Optimization of Reaction Parameters

Precision control of temperature profiles is essential throughout the synthesis sequence. During hydroformylation, temperatures exceeding 110°C accelerate rhodium-catalyzed isomerization of isoprenol to linear aldehydes, reducing branched selectivity below 80% [6]. Conversely, hydrogenation below 140°C leaves substantial unconverted hemiacetal, while temperatures above 180°C promote dehydration to unsaturated alcohols and ethers [3] [7].

Pressure optimization requires independent tuning for each stage:

  • Hydroformylation: Optimal syngas pressures of 100-150 atm with a 1:1 CO:H₂ ratio maximize aldehyde formation while minimizing hydrogenation of the starting olefin [6]
  • Hydrogenation: Hydrogen pressures of 200-300 atm ensure complete reduction of sterically hindered aldehyde/hemiacetal groups without excessive energy input [3]

Solvent selection profoundly impacts reaction rates and byproduct formation. Polar aprotic solvents (tetrahydrofuran, dimethylformamide) enhance rhodium catalyst stability during hydroformylation but complicate downstream separation. Recent advances demonstrate that solvent-free hydrogenation using high-activity Ni-Mo catalysts achieves comparable yields while eliminating solvent removal costs [3] [7]. For acid-sensitive intermediates, maintaining pH > 6.0 via addition of weak bases (sodium carbonate) suppresses aldol condensation and resinification [3].

Mechanistic Insights and Byproduct Suppression

The formation of 3-methyl-3-propylpentane-1,5-diol involves intricate mechanistic pathways with multiple side reaction risks. During hydroformylation, the undesirable linear aldehyde isomer arises from η¹-adsorption of isoprenol, followed by metal migration to the terminal carbon. Bulky phosphine ligands favor η³-coordination that directs formylation toward the internal carbon, enhancing branched selectivity [6]. The subsequent cyclization to 4-methyl-4-formyl-tetrahydropyran-2-ol proceeds via intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon—a process accelerated by trace acids but inhibited at pH > 7 [7].

Major byproducts stem from three primary pathways:

  • Aldol condensation: The dialdehyde intermediate undergoes base-catalyzed self-condensation, forming α,β-unsaturated aldehydes that polymerize into high-molecular-weight resins [6]
  • Decarbonylation: Catalyzed by group VIII metals (especially nickel), this pathway generates equimolar CO and 3-methylpentane-1,5-diol—a lower homologue contaminant [7]
  • Dehydration: Acid-catalyzed water elimination produces 3-methyl-3-propylpent-4-en-1-ol, which can further cyclize or polymerize [3]

Suppression strategies include:

  • Phosphine ligand modulation (e.g., PPh₃/P(OPh)₃ mixtures) to block decarbonylation-active metal sites [7]
  • In-situ pH control via sodium carbonate addition, maintaining pH 6.5–7.5 to inhibit aldol condensation while avoiding corrosive acidity [3]
  • Selective poisoning of dehydrogenation sites using zinc oxide additives during hydrogenation [7]

Table 3: Major Byproducts and Mitigation Strategies in Diol Synthesis

ByproductFormation PathwayMitigation StrategyResidual Level (ppm)
3-Methylpentane-1,5-diolDecarbonylationMo-doped Raney Ni, Rh phosphine complexes< 500
Unsaturated alcoholsDehydrationpH control (6.5-7.5), lower hydrogenation temperature< 300
Aldol condensation resinsBase-catalyzed condensationAcidic workup, controlled reaction time< 1000

Properties

CAS Number

102439-64-5

Product Name

3-Methyl-3-propylpentane-1,5-diol

IUPAC Name

3-methyl-3-propylpentane-1,5-diol

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C9H20O2/c1-3-4-9(2,5-7-10)6-8-11/h10-11H,3-8H2,1-2H3

InChI Key

ZYMZOXYWJVZUES-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCO)CCO

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